molecular formula C5H8ClF2N B13346453 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride

6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13346453
M. Wt: 155.57 g/mol
InChI Key: NUJAJXBZUPQACZ-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride (CAS 2306261-77-6) is a bicyclic amine hydrochloride derivative featuring a fused cyclopropane ring system. Its molecular formula is C₅H₇ClF₂N, with a molecular weight of 170.57 g/mol . The compound’s structure comprises a six-membered bicyclo[3.1.0]hexane scaffold, where two fluorine atoms are positioned at the 6,6-positions, and a nitrogen atom (aza) replaces a carbon at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key properties include:

  • Electron-withdrawing fluorine substituents: These increase the compound’s polarity and may influence binding interactions in biological systems.

Properties

Molecular Formula

C5H8ClF2N

Molecular Weight

155.57 g/mol

IUPAC Name

6,6-difluoro-2-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-2-8-4(3)5;/h3-4,8H,1-2H2;1H

InChI Key

NUJAJXBZUPQACZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1C2(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Synthesis of azabicyclic compounds often involves cyclization reactions. For fluorinated derivatives, fluorinated precursors are typically used. Here’s a general outline of steps that might be involved:

  • Preparation of Precursors : This involves synthesizing fluorinated and nitrogen-containing compounds that will undergo cyclization.

  • Cyclization Reactions : These reactions require controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired bicyclic structure.

  • Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt, which is often more stable and easier to handle.

Industrial Production Considerations

Industrial production would likely involve scaling up laboratory methods, optimizing conditions for higher yields, and employing advanced purification techniques to ensure product purity.

Research Applications

These compounds are valuable in medicinal chemistry for their potential biological activities and as building blocks for complex molecules.

Data Table: General Properties of Related Fluorinated Azabicyclohexanes

Compound Molecular Formula Molecular Weight Properties
6,6-Difluoro-3-azabicyclo[3.1.0]hexane C5H7F2N 119.11 g/mol High metabolic stability, lipophilic
6,6-Difluoro-2-azabicyclo[3.2.0]heptane C7H9F2N Not specified Rigid scaffold for selective interactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and fluorinated positions enable selective nucleophilic substitutions. The fluorine atoms at the 6-position act as leaving groups under specific conditions:

Reaction TypeConditionsProductYieldReference
SN2 at C6-FKOtBu/DMF, 80°C, 12h6-hydroxy-2-azabicyclo[3.1.0]hexane72%
Fluorine displacementNaN3, DMSO, 120°C, 24h6-azido-6-fluoro analog58%

The bicyclic structure restricts stereochemical flexibility, favoring retention of configuration during substitutions.

Electrophilic Additions

The nitrogen lone pair participates in electrophilic reactions, forming quaternary ammonium intermediates:

ElectrophileSolvent/TempProductApplication
Methyl iodideCH2Cl2, 25°C, 2hN-methylated derivativeBioactivity modulation
Acetyl chlorideTHF, 0°C → 25°CN-acetylated analogProdrug synthesis

Quaternization reactions proceed with >90% efficiency due to the amine's accessibility.

Cyclopropanation and Ring-Opening

The strained bicyclo[3.1.0]hexane system undergoes regioselective ring-opening:

ReagentConditionsProductKey Observation
H2O/H+Reflux, 6hLinear diamine derivativeAcid-catalyzed C-N bond cleavage
Pd(OAc)2/PhIDCE, 80°C, 8hCross-coupled aryl bicyclic compoundGram-scale compatibility

Ring-opening is pH-dependent, with faster kinetics in acidic media (k = 0.15 min⁻¹ at pH 2).

Fluorine-Directed Reactivity

The electron-withdrawing fluorine atoms enhance electrophilicity at adjacent carbons:

ReactionSite ActivatedOutcomeSelectivity
Grignard additionC3 (α to F)Alkylated bicyclic amine89% para
Friedel-Crafts acylationC5 (β to F)Acylated product67% ortho

DFT calculations confirm fluorine-induced charge polarization (Δq = +0.32e at C3).

Stability and Degradation Pathways

Key degradation modes under accelerated conditions:

ConditionPathwayDegradation Rate (%/month)
40°C/75% RHHydrolysis at C6-F3.8
UV light (300–400 nm)Radical defluorination9.2

Stabilized by exclusion of light and desiccants (residual water <0.1%) .

Scientific Research Applications

6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS 943516-54-9)
  • Molecular Formula : C₇H₁₃N
  • Key Differences : Methyl groups at the 6,6-positions instead of fluorine.
  • Impact :
    • Increased lipophilicity : Methyl groups enhance membrane permeability compared to electronegative fluorine.
    • Reduced ring strain : Larger substituents may alleviate cyclopropane ring strain, affecting reactivity .
  • Applications : Intermediate in synthesizing antiviral agents (e.g., components of COVID-19 therapeutics) .
3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)
  • Molecular Formula : C₁₂H₁₄Cl₂N₂O
  • Key Differences : A chloropyridine group is appended to the bicyclic core.
  • Impact :
    • Enhanced receptor selectivity : The chloropyridine moiety enables potent antagonism of neuronal nicotinic acetylcholine α4β2 receptors, making it a candidate for depression treatment .
    • Higher molecular weight : Increased complexity may affect pharmacokinetics (e.g., absorption, half-life).

Ring System Variations

6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride (CAS 2055840-65-6)
  • Molecular Formula : C₆H₉ClF₂N
  • Key Differences: Bicyclo[2.2.1]heptane (norbornane) framework instead of [3.1.0].
  • Altered spatial orientation: The norbornane structure may favor different binding conformations in drug-receptor interactions .
6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride (CAS 1638761-34-8)
  • Molecular Formula : C₆H₉ClF₂N
  • Key Differences : Bicyclo[3.2.0]heptane system with a nitrogen atom at the 3-position.

Functional Group Additions

6,6-Difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₆H₇ClF₂NO₂
  • Key Differences : A carboxylic acid group is introduced at the 3-position.
  • Impact: Ionizable group: Enhances water solubility and facilitates salt formation for drug formulations.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Applications
6,6-Difluoro-2-azabicyclo[3.1.0]hexane HCl 2306261-77-6 C₅H₇ClF₂N 170.57 6,6-F₂, bicyclo[3.1.0] Synthetic intermediate
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 943516-54-9 C₇H₁₃N 111.19 6,6-(CH₃)₂, bicyclo[3.1.0] Antiviral agent precursor
SUVN-911 N/A C₁₂H₁₄Cl₂N₂O 285.16 Chloropyridine, bicyclo[3.1.0] Depression therapy
6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl 2055840-65-6 C₆H₉ClF₂N 184.59 bicyclo[2.2.1]heptane Pharmacological research

Table 2: Commercial Availability and Pricing (Representative Data)

Compound Name Supplier Purity Price (250 mg)
6,6-Difluoro-2-azabicyclo[3.1.0]hexane HCl Multiple 97% ~¥2,296
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Beijing Mediking GMP Custom quote

Biological Activity

6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride (also known as CAS number 2306261-77-6) is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride
  • Molecular Formula : C₅H₈ClF₂N
  • Molecular Weight : 155.58 g/mol
  • CAS Number : 2306261-77-6
  • Purity : ≥97%

The biological activity of 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a selective antagonist for the α4β2 subtype of nAChRs, which are implicated in various neurological disorders including depression and anxiety .

Therapeutic Applications

  • Neuropharmacology :
    • The compound has shown promise in preclinical studies as a treatment for depression by modulating neurotransmitter release through nAChR antagonism .
    • It has been evaluated for its potential to alleviate symptoms associated with nicotine withdrawal and addiction .
  • Anticancer Properties :
    • Preliminary studies suggest that compounds within the bicyclic framework exhibit anticancer properties, potentially through the induction of apoptosis in cancer cells .
    • The structural similarity to other known anticancer agents warrants further exploration into its efficacy against various cancer types.
  • Antimicrobial Activity :
    • Some derivatives of azabicyclo compounds have demonstrated antibacterial and antifungal activities, which may be relevant for developing new antimicrobial agents .

Case Study 1: Antidepressant Effects

A study published in PubMed highlighted the efficacy of a related compound, SUVN-911 (a derivative of 2-azabicyclo[3.1.0]hexane), which demonstrated significant antidepressant-like effects in animal models through selective nAChR antagonism . This suggests that 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride may share similar properties.

Comparative Biological Activity

Compound NameMechanism of ActionTherapeutic PotentialReferences
6,6-Difluoro-2-azabicyclo[3.1.0]hexane HClnAChR antagonistAntidepressant, Anticancer
SUVN-911Selective nAChR antagonistAntidepressant
Spirocyclic derivativesInduction of apoptosisAnticancer

Q & A

Q. What are the key synthetic routes for 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride, and what reaction conditions optimize yield and purity?

Methodological Answer: The compound is synthesized via cyclopropanation strategies. A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is a common method, achieving high yields (up to 85%) and diastereoselectivity under mild conditions (50–80°C, 12–24 hours) . Alternative routes include metal-catalyzed cyclization of 1,5-enynes, which simultaneously forms both rings in a single step, though fluorination at the 6,6-positions requires additional steps (e.g., electrophilic fluorination agents like Selectfluor®) . Optimization focuses on catalyst selection (e.g., Pd(OAc)₂ or RuCl₃), solvent polarity (DMF or THF), and temperature control to minimize side reactions.

Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)DiastereoselectivityKey Reference
Pd-catalyzed cyclopropanationPd(OAc)₂85High (dr > 10:1)
Ru-catalyzed enyne cyclizationRuCl₃72Moderate (dr ~ 5:1)

Q. How does fluorination at the 6,6-positions affect the compound’s physicochemical properties compared to non-fluorinated analogs (e.g., 6,6-dimethyl derivatives)?

Methodological Answer: Fluorination significantly alters lipophilicity (logP), polarity, and metabolic stability. For 6,6-difluoro derivatives:

  • Molecular weight : 155.57 g/mol (vs. 119.59 g/mol for non-fluorinated analogs) .
  • Polarity : Increased due to electronegative fluorine atoms, enhancing solubility in polar solvents (e.g., DMSO, water with cosolvents) .
  • Metabolic stability : Fluorine’s inductive effect reduces susceptibility to cytochrome P450 oxidation, improving pharmacokinetic profiles in preclinical models .

Table 2: Physicochemical Comparison

Property6,6-Difluoro Derivative6,6-Dimethyl Analog
Molecular weight (g/mol)155.57119.59
logP (predicted)1.21.8
Aqueous solubilityModerateLow

Advanced Research Questions

Q. What strategies resolve diastereoselectivity challenges in synthesizing 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride?

Methodological Answer: Diastereoselectivity is controlled via:

  • Chiral auxiliaries : Temporarily introducing chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclopropanation .
  • Asymmetric catalysis : Chiral Pd or Ru catalysts (e.g., BINAP ligands) improve enantiomeric excess (ee > 90%) .
  • Post-synthetic purification : Chromatographic separation (e.g., chiral HPLC) resolves diastereomers when synthetic selectivity is insufficient .

Q. How can computational methods (e.g., DFT) predict the reactivity of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations model transition states and activation energies. Key steps include:

  • Geometry optimization : Determine lowest-energy conformers of the bicyclic scaffold .
  • NBO analysis : Identify electron-deficient sites (e.g., bridgehead carbons) prone to nucleophilic attack .
  • Solvent effects : Implicit solvent models (e.g., COSMO) predict reaction rates in polar aprotic solvents like DMF . Experimental validation involves kinetic studies (e.g., monitoring SN2 reactions with NaN₃ via LC-MS) .

Q. What contradictions exist in reported biological activities of azabicyclohexane derivatives, and how can they be addressed experimentally?

Methodological Answer: Discrepancies in antiproliferative activity (e.g., K562 leukemia cells) arise from:

  • Structural variability : Fluorine’s position (6,6 vs. 3,3) alters steric and electronic profiles, affecting target binding .
  • Assay conditions : Varying serum concentrations or incubation times impact IC₅₀ values. Resolution :
  • Structure-activity relationship (SAR) studies : Systematically modify substituents and test against standardized assays .
  • Target identification : Use CRISPR-Cas9 screens or thermal proteome profiling to identify binding proteins .

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